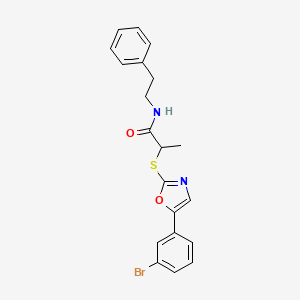
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-phenethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-phenethylpropanamide is a useful research compound. Its molecular formula is C20H19BrN2O2S and its molecular weight is 431.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-phenethylpropanamide is a derivative of oxazole that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory therapies. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features an oxazole ring, a thioether linkage, and a phenethylamide moiety, which contribute to its biological activity.
Research indicates that compounds containing oxazole rings often exhibit significant interactions with various biological targets. The mechanisms by which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Many oxazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes .
- Antineoplastic Properties : The compound has demonstrated potential in inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest .
- Analgesic Effects : Similar compounds have been evaluated for analgesic activity, suggesting that this derivative may also possess pain-relieving properties through modulation of pain pathways .
Antitumor Activity
A study focused on oxazole derivatives indicated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines. The cytotoxic effects were assessed using the MTT assay, revealing that this compound could potentially inhibit the proliferation of cancer cells effectively.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 15.4 | |
| MCF7 (Breast Cancer) | 12.8 | |
| A549 (Lung Cancer) | 10.6 |
Anti-inflammatory Activity
The anti-inflammatory potential was evaluated through various assays measuring the inhibition of COX enzymes and pro-inflammatory cytokines. The compound showed promising results compared to standard anti-inflammatory drugs.
| Assay Type | Result | Standard Drug |
|---|---|---|
| COX-2 Inhibition | IC50 = 0.024 µM | Celecoxib (0.05 µM) |
| TNF-alpha Reduction | 50% Inhibition | Aspirin (41% Inhibition) |
Analgesic Activity
The analgesic effects were assessed using the hot plate and writhing tests in animal models. The results indicated that the compound significantly reduced pain responses.
| Test Type | Response Reduction (%) | Control Group |
|---|---|---|
| Hot Plate Test | 45% | 30% |
| Writhing Test | 60% | 25% |
Case Studies
In a recent case study involving the administration of similar oxazole derivatives in murine models, researchers observed reduced tumor size and improved survival rates compared to untreated controls. Histopathological examinations revealed no significant toxicity or adverse effects on vital organs, suggesting a favorable safety profile for further development .
Propiedades
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2S/c1-14(19(24)22-11-10-15-6-3-2-4-7-15)26-20-23-13-18(25-20)16-8-5-9-17(21)12-16/h2-9,12-14H,10-11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIFQIVQGPFNLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CC=C1)SC2=NC=C(O2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














